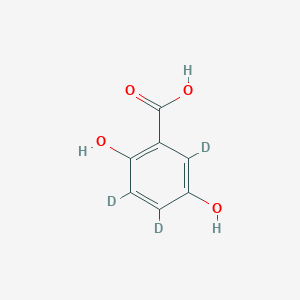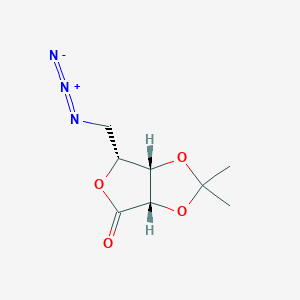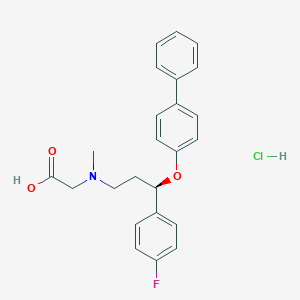
Methyl 4-(oxiran-2-ylmethoxy)benzoate
Overview
Description
Methyl 4-(oxiran-2-ylmethoxy)benzoate, also known as MEMOB, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical and agrochemical intermediate. MEMOB is a member of the benzoate ester family and is synthesized through a multi-step process involving epoxidation and esterification reactions.
Scientific Research Applications
Crystallography and Structural Chemistry
- Methyl 4-(oxiran-2-ylmethoxy)benzoate and related compounds have been synthesized and analyzed using X-ray crystallography, providing insights into their molecular structures. For instance, the crystal structure analysis of 4-(oxiran-2-ylmethoxy)benzoic acid revealed its crystallization in the monoclinic system, offering a basis for understanding the physical and chemical properties of these compounds (Obreza & Perdih, 2012).
Polymer Chemistry and Materials Science
- The compound has found applications in the synthesis of liquid crystalline epoxies with potential use in microelectronics due to their high thermal conductivity and excellent thermal stability. These epoxies, containing biphenyl ether and aromatic ester mesogenic units, demonstrated significant improvements in mechanical properties and thermal conductivities over conventional resins (Chen et al., 2019).
Corrosion Inhibition
- Epoxy pre-polymers derived from this compound have been evaluated as corrosion inhibitors for carbon steel in acidic media. These studies showed that such compounds are effective in protecting carbon steel against corrosion, highlighting the role of molecular structure in their inhibition performance (Dagdag et al., 2019).
Photoluminescence and Coordination Polymers
- Research into the hydrothermal synthesis of coordination polymers based on in situ synthesized ligands involving this compound derivatives has led to the discovery of materials with promising photoluminescent properties. These findings suggest potential applications in the development of optoelectronic devices (Wang et al., 2012).
Advanced Materials for Electrochromic Devices
- The incorporation of this compound into polymers with specific functional groups has resulted in materials with notable electrochemical and optical properties, suitable for use in multicolored electrochromic devices. These novel materials demonstrate the impact of chromophore groups on the electronic and optoelectronic behaviors of electrochromic materials (Yigit et al., 2014).
Safety and Hazards
“Methyl 4-(oxiran-2-ylmethoxy)benzoate” has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351, H412 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 4-(oxiran-2-ylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPCQYYYYFGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378148 | |
| Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5535-03-5 | |
| Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)









